N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine
Description
Properties
CAS No. |
87998-56-9 |
|---|---|
Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[[4-(3-oxo-4,5-dihydro-2H-1,2,4-triazin-6-yl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C12H12N4O4/c17-10(18)6-13-11(19)8-3-1-7(2-4-8)9-5-14-12(20)16-15-9/h1-4H,5-6H2,(H,13,19)(H,17,18)(H2,14,16,20) |
InChI Key |
UNKVTPCBDJOBCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)N1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazine Core
The 3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine ring is generally synthesized via cyclization reactions involving amidine or hydrazine derivatives with appropriate carbonyl compounds. The ring closure is often achieved through dehydrative cyclization under mild conditions, employing peptide bond-forming reagents such as:
- Dicyclohexylcarbodiimide (DCC)
- N,N'-Carbonyldiimidazole (CDI)
- Diphenylphosphoryl azide (DPPA)
- Diethyl phosphorocyanidate (DEPC)
These reagents facilitate the formation of the triazine ring by promoting amide bond formation and ring closure in a controlled manner, typically at temperatures ranging from -20°C to room temperature (approximately 25°C).
Benzoylation at the 4-Position
The benzoyl group is introduced by reacting the triazine intermediate with a benzoyl chloride or an activated benzoyl derivative. This acylation step is conducted in the presence of organic bases such as:
- Triethylamine
- Pyridine
- N-Methylpiperidine
These bases neutralize the generated acid and promote the nucleophilic attack of the triazine nitrogen on the benzoyl electrophile. The reaction is typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran, within a temperature range of -20°C to +50°C to optimize yield and minimize side reactions.
Coupling with Glycine
The final step involves coupling the benzoyl-triazine intermediate with glycine to form the amide bond, yielding N-[4-(3-oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine. This coupling can be performed using standard peptide synthesis techniques, employing coupling reagents such as:
- DCC or CDI for activation of the carboxyl group
- Addition of catalytic amounts of organic bases to facilitate the reaction
The reaction conditions are carefully controlled to avoid racemization and degradation of the triazine ring. Purification is achieved by conventional methods such as recrystallization, column chromatography, or preparative thin-layer chromatography.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Triazine ring formation | Amidines/hydrazines + carbonyl compounds + DCC/CDI/DPPA/DEPC | -20°C to 25°C | Aprotic solvents (e.g., THF, DCM) | Mild dehydrative cyclization |
| Benzoylation | Benzoyl chloride + triethylamine/pyridine | -20°C to +50°C | DCM, THF | Base neutralizes HCl byproduct |
| Glycine coupling | Glycine + activated benzoyl-triazine + DCC/CDI + base | 0°C to 25°C | DCM, DMF | Peptide bond formation, avoid racemization |
Purification and Characterization
After synthesis, the compound is isolated by:
- Extraction and concentration of the reaction mixture
- Neutralization to precipitate the product
- Filtration and recrystallization to enhance purity
- Chromatographic techniques (column or thin-layer chromatography) for final purification
Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Research Findings on Preparation Efficiency
- The use of peptide coupling reagents like DCC and CDI has been shown to provide high yields (typically >70%) with minimal side products.
- Organic bases such as triethylamine improve reaction rates and yields by scavenging acids formed during acylation and coupling steps.
- Temperature control is critical; lower temperatures reduce side reactions and decomposition of the triazine ring.
- Multi-step synthesis requires careful monitoring to avoid hydrolysis or ring opening, especially during glycine coupling.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The triazine ring can be oxidized to form different oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-triazine derivatives, while reduction can produce amine-triazine compounds.
Scientific Research Applications
Chemical Properties and Structure
N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine contains a triazine moiety that is known for its biological activity. The compound's molecular formula is , with a molecular weight of approximately 244.25 g/mol. The presence of the triazine ring contributes to its interaction with various biological targets.
-
Anticancer Activity
- Recent studies have demonstrated that compounds containing the triazine ring exhibit promising anticancer properties. For instance, derivatives of 1,2,4-triazines have shown cytotoxic effects against multiple human cancer cell lines such as HCT-116 and HeLa with IC50 values below 100 μM . The mechanism involves inducing apoptosis in cancer cells through mitochondrial membrane potential disruption and phosphatidylserine translocation .
- Antimicrobial Properties
- Neuroprotective Effects
Synthesis and Derivatives
The synthesis of this compound involves several steps including hydrazinolysis and cyclization reactions. These methods optimize yield and reduce byproduct formation . Variants of this compound have been synthesized to enhance biological activity or target specificity.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzamido group may enhance the compound’s binding affinity to its targets, while the acetic acid moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)isovaline (C₈H₁₂N₄O₄)
- Molecular Features: This compound (CAS 1177338-16-7) replaces glycine with isovaline, a non-proteinogenic branched-chain amino acid, and features a 3,5-dioxo-1,2,4-triazin-6-yl group .
- Isovaline’s bulky side chain may reduce solubility in aqueous media compared to glycine.
- Molecular Weight : 228.21 g/mol (vs. an estimated ~292 g/mol for the target compound).
N-[4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine (CAS 879762-83-1)
- Molecular Features: This analog substitutes the triazinone with a benzotriazin-4-one core and introduces a butanoyl linker .
- The butanoyl spacer increases conformational flexibility, which might affect interactions with biological targets.
Physicochemical and Functional Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle Type | Amino Acid Moiety | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | ~C₁₂H₁₂N₄O₄* | ~292* | 1,2,4-triazin-3-one | Glycine | Benzoyl, triazinone, amide |
| N-(3,5-Dioxo-triazin-6-yl)isovaline | C₈H₁₂N₄O₄ | 228.21 | 1,2,4-triazin-3,5-dione | Isovaline | Dioxo-triazin, branched alkyl |
| N-[4-(Benzotriazin-4-one)butanoyl]glycine | ~C₁₄H₁₄N₄O₄* | ~302* | 1,2,3-benzotriazin-4-one | Glycine | Benzotriazinone, butanoyl, amide |
*Estimated based on structural analysis due to lack of explicit data in provided evidence.
Key Observations :
Amino Acid Role: Glycine derivatives generally exhibit higher aqueous solubility than isovaline analogs due to reduced steric hindrance .
Biological Activity
N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C6H10N4O2
- Molecular Weight : 170.17 g/mol
- CAS Number : 136738-23-3
- Density : 1.43 g/cm³ (predicted)
- pKa : 11.22 (predicted)
These properties indicate that the compound possesses a moderate molecular weight and is likely to exhibit solubility characteristics that can influence its biological activity.
Antitumor Activity
Recent studies have shown that compounds related to this compound exhibit significant antitumor properties. For instance, a series of triazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives demonstrated potent activity against tumor cells by inducing apoptosis and inhibiting cell proliferation .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth and survival.
- Induction of Apoptosis : Evidence suggests that it can initiate programmed cell death in malignant cells.
- Antioxidant Properties : Some studies have indicated that related compounds possess antioxidant capabilities that may contribute to their therapeutic effects.
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. A study demonstrated that derivatives exhibited broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting effective antimicrobial potential .
Study on Antitumor Activity
A notable study involved the synthesis of a series of triazole derivatives based on the structure of this compound. These derivatives were tested against several human cancer cell lines including Mia PaCa-2 and HepG2. The results indicated that certain compounds exhibited IC50 values in the low micromolar range (e.g., 5–15 µM), highlighting their potential as lead candidates for further development .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds. Using disk diffusion assays, researchers found that some derivatives showed significant inhibition zones against Candida albicans and Staphylococcus aureus, with MIC values as low as 15.62 µg/ml for certain compounds . This suggests that modifications to the triazole structure can enhance antimicrobial properties.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antitumor | Mia PaCa-2 | 5–15 µM | |
| Antimicrobial | Staphylococcus aureus | 15.62 µg/ml | |
| Antimicrobial | Candida albicans | 15.62 µg/ml |
| Property | Value |
|---|---|
| Molecular Formula | C6H10N4O2 |
| Molecular Weight | 170.17 g/mol |
| Density | 1.43 g/cm³ (predicted) |
| pKa | 11.22 (predicted) |
Q & A
Basic: What synthetic methodologies are employed for the preparation of N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine?
The synthesis typically involves coupling reactions between triazinone precursors and glycine derivatives. For example:
- Stepwise functionalization : Reacting 3-oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-ylbenzoyl chloride with glycine in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Solvent selection : Ethanol or tetrahydrofuran (THF) is used for optimal solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization ensures purity, with yields ranging from 63% to 76% depending on substituent reactivity .
Basic: How is the structural integrity of this compound confirmed?
Key techniques include:
- FT-IR spectroscopy : Identification of carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazinone ring vibrations .
- NMR analysis :
- Elemental analysis : Confirmation of C, H, N, and S composition within ±0.4% of theoretical values .
Advanced: How can researchers address discrepancies in antimicrobial activity data for triazinone derivatives?
Contradictions may arise due to:
- Strain-specific resistance : Test against a broader panel of microbial strains (e.g., Pseudomonas aeruginosa, Bacillus subtilis) under standardized CLSI protocols .
- Compound stability : Assess degradation in microbial culture media via HPLC to rule out false-negative results.
- Synergistic effects : Co-administer with adjuvants (e.g., β-lactamase inhibitors) to enhance activity .
Advanced: What computational approaches are suitable for studying molecular interactions of this compound?
- Molecular Dynamics (MD) simulations : Use force fields like AMBER or CHARMM to model interactions with biological targets (e.g., enzymes). Focus on hydrogen bonding between the triazinone ring and active-site residues .
- Docking studies : Employ AutoDock Vina to predict binding affinities, validated by experimental IC₅₀ values from enzyme inhibition assays .
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic transitions in the triazinone ring during catalysis .
Advanced: How to optimize reaction yields when synthesizing derivatives with varying substituents?
- Temperature modulation : Heating at 60–80°C in ethanol improves cyclization efficiency for triazinone formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions.
- Molar ratio optimization : A 1:1.2 molar ratio of benzoyl chloride to glycine minimizes side products .
Basic: What analytical techniques are critical for assessing purity and stability?
- HPLC : Use a C18 column with a water/acetonitrile gradient (detection at 254 nm) to quantify impurities (<2%).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >200°C indicates suitability for high-temperature applications).
Advanced: How to design analogs with improved pharmacokinetic properties?
- Bioisosteric replacement : Substitute the glycine moiety with β-alanine to enhance metabolic stability .
- LogP optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility while maintaining target affinity.
- Pro-drug strategies : Mask the triazinone carbonyl as an ester to enhance bioavailability, with enzymatic cleavage in vivo .
Advanced: How to resolve spectral anomalies in NMR data for structurally similar analogs?
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing benzoyl vs. triazinone protons).
- Paramagnetic shift reagents : Add Eu(fod)₃ to split degenerate aromatic proton signals .
- Dynamic NMR studies : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
